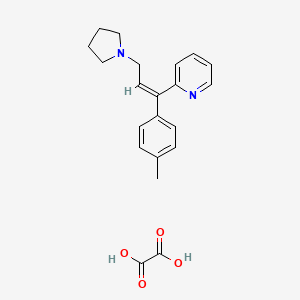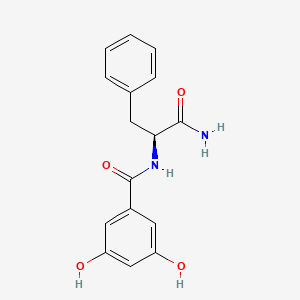
alpha-RA-F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-RA-F can be synthesized through various methods, including electrodeposition, direct evaporation, vacuum sublimation, electrostatic deposition, spontaneous deposition, micro-precipitation, and drying of a liquid drop on a substrate . Each method has its own set of reaction conditions and requirements, making it essential to choose the appropriate method based on the desired application and available resources.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale electrodeposition techniques. This method is preferred due to its efficiency and ability to produce high-purity this compound. The process involves the deposition of alpha-emitting radionuclides on a stainless steel disc, followed by various characterization methods to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-RA-F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Alpha-RA-F has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, this compound is studied for its potential to modulate collagen synthesis and matrix metalloproteinases expression levels, making it a valuable compound for tissue engineering and regenerative medicine .
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases related to collagen synthesis and degradation. Its ability to modulate these processes without cytotoxicity makes it a promising candidate for further research and development.
In industry, this compound is used in the production of high-performance materials and coatings. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of alpha-RA-F involves its ability to modulate collagen synthesis and matrix metalloproteinases expression levels in human fibroblasts . This modulation is achieved through the compound’s interaction with specific molecular targets and pathways involved in collagen synthesis and degradation. By boosting collagen synthesis and reducing matrix metalloproteinases expression levels, this compound helps maintain the structural integrity of tissues and promotes tissue regeneration.
Comparación Con Compuestos Similares
Alpha-RA-F can be compared with other compounds that modulate collagen synthesis and matrix metalloproteinases expression levels. Some similar compounds include:
- Infliximab: A monoclonal antibody that binds to tumor necrosis factor-alpha and neutralizes its effects .
- Etanercept: A fusion protein that acts as a tumor necrosis factor inhibitor .
- Adalimumab: Another monoclonal antibody that targets tumor necrosis factor-alpha .
While these compounds share some similarities with this compound in terms of their ability to modulate collagen synthesis and matrix metalloproteinases expression levels, this compound is unique in its lack of cytotoxicity and its specific mechanism of action involving human fibroblasts .
Conclusion
This compound is a compound with significant potential in various scientific fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable compound for further research and development. By understanding its preparation methods, chemical reactions, scientific research applications, and comparison with similar compounds, researchers can better harness the potential of this compound for various applications.
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C16H16N2O4/c17-15(21)14(6-10-4-2-1-3-5-10)18-16(22)11-7-12(19)9-13(20)8-11/h1-5,7-9,14,19-20H,6H2,(H2,17,21)(H,18,22)/t14-/m0/s1 |
Clave InChI |
VIBGZWUSHYPKCT-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC(=CC(=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


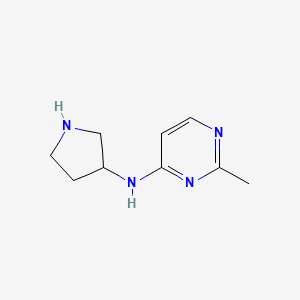
![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)

![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
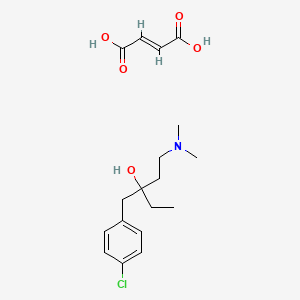
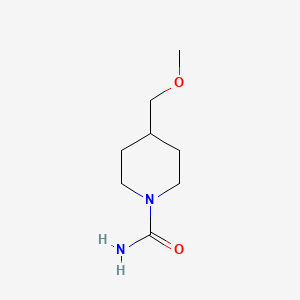
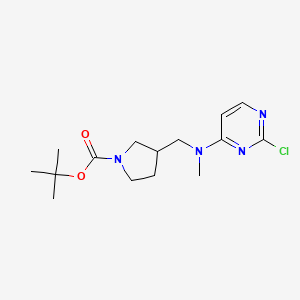
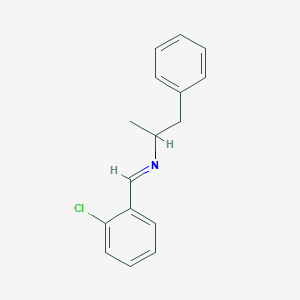
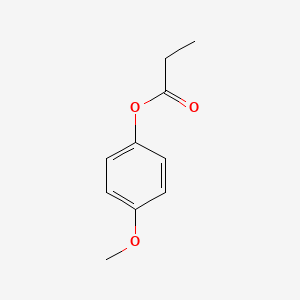
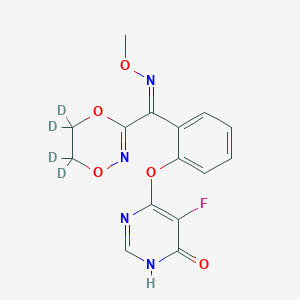
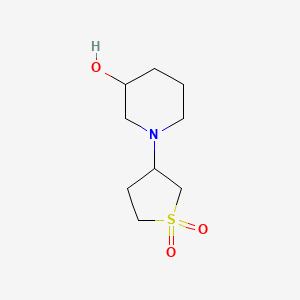
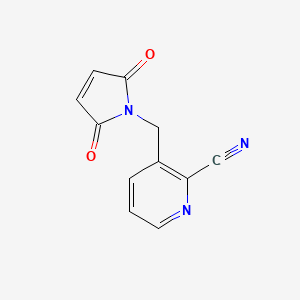
methylphosphonic acid](/img/structure/B15294742.png)
